5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a furan ring substituted with a 3,5-dimethylpiperidin-1-yl group and an aldehyde functional group at the 2-position of the furan ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 3,5-dimethylpiperidine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the piperidine moiety contribute to its biological activity by interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(3,5-Dimethylpiperidin-1-yl)methylfuran-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
(3,5-Dimethylpiperidin-1-yl)-(furan-2-yl)methanone: This compound has a ketone group instead of an aldehyde group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12-4-3-11(8-14)15-12/h3-4,8-10H,5-7H2,1-2H3 |
InChI Key |
MUSPAQKWCUXHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
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